Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate
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Overview
Description
Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate is an organic compound that belongs to the class of sulfonyl esters It features a pyrimidine ring, a phenyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate typically involves the reaction of pyrimidine-2-sulfonyl chloride with ethyl 2-phenylacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl and pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl and pyrimidine rings can also participate in π-π stacking interactions and hydrogen bonding, further enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate can be compared with other similar compounds such as:
Ethyl 2-phenylacetate: Lacks the sulfonyl and pyrimidine groups, making it less versatile in terms of chemical reactivity and biological activity.
Pyrimidine-2-sulfonyl chloride: Contains the sulfonyl group but lacks the ester and phenyl groups, limiting its applications.
Phenyl 2-(pyrimidine-2-sulfonyl)acetate: Similar structure but with different substituents, leading to variations in reactivity and properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a diverse range of chemical and biological activities.
Properties
IUPAC Name |
ethyl 2-phenyl-2-pyrimidin-2-ylsulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-20-13(17)12(11-7-4-3-5-8-11)21(18,19)14-15-9-6-10-16-14/h3-10,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQGQPMRTILALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)S(=O)(=O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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